An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides a detailed technical overview of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide, a compound of interest for researchers and scientists in the pharmaceutical and life sciences sectors. While specific experimental data for this compound is not extensively published, this document outlines the critical physicochemical parameters to be evaluated and provides robust, field-proven methodologies for their determination. The rationale behind each experimental choice is elucidated to empower researchers in their own characterization efforts.
Compound Profile: 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide. The presence of a trifluoromethyl group, a bromine atom, and a dimethylsulfonamide moiety suggests its potential utility as a scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[4] A thorough characterization of its physicochemical properties is the foundational step in unlocking its therapeutic potential.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 951884-65-4 | [5] |
| Molecular Formula | C₉H₉BrF₃NO₂S | [5] |
| Molecular Weight | 332.15 g/mol | [5] |
| Chemical Structure | ||
![]() |
Key Physicochemical Properties and Their Significance
The "drug-likeness" of a molecule is significantly influenced by a collection of physicochemical properties.[1] For 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide, the following properties are of primary importance:
-
Melting Point: A sharp melting point is an indicator of purity. It also influences the compound's solubility and dissolution rate.
-
Solubility: Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability.
-
Lipophilicity (logP): The partition coefficient between an organic and aqueous phase, logP, is a measure of a compound's lipophilicity. This property affects its ability to cross biological membranes.[6]
-
Acidity/Basicity (pKa): The pKa value determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects solubility, permeability, and interaction with biological targets.
Experimental Determination of Physicochemical Properties
The following sections detail the standardized, self-validating protocols for the determination of the key physicochemical properties of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Validation: The calibration of the apparatus should be regularly checked with certified standards (e.g., caffeine, vanillin).
Causality Behind Experimental Choices: The capillary method is chosen for its simplicity, small sample requirement, and accuracy when using a calibrated instrument. A slow heating rate near the melting point is crucial for allowing thermal equilibrium to be established, ensuring an accurate reading.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs.
Methodology: Shake-Flask Method (Gold Standard)
-
Equilibrium Establishment: An excess amount of solid 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Incubation: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Lipophilicity (logP) Determination
The n-octanol/water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Validation: The experiment should be performed at a constant temperature and repeated to ensure reproducibility.
Diagram 2: Conceptual Representation of logP
Caption: The logP is the logarithmic ratio of concentrations.
Acidity/Basicity (pKa) Determination
The pKa is a measure of the strength of an acid in solution. For a sulfonamide, the N-H proton can exhibit acidic properties.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Validation: The pH meter must be calibrated with at least two standard buffer solutions before the experiment. The experiment should be repeated to ensure accuracy.
Alternative Method: UV-Vis Spectrophotometry
If the compound possesses a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry can be used. A series of solutions at different known pH values are prepared, and the absorbance is measured at a wavelength where the protonated and deprotonated species have different molar absorptivities. The pKa can then be calculated from the Henderson-Hasselbalch equation.[7][8]
Diagram 3: Logic for pKa Determination via Titration
Caption: Workflow for Potentiometric pKa Determination.
Summary of Physicochemical Properties
The following table should be populated with experimentally determined data for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide.
Table 2: Experimentally Determined Physicochemical Properties
| Property | Method | Result |
| Melting Point (°C) | Capillary Method | |
| Aqueous Solubility (µg/mL at 25°C) | Shake-Flask | |
| logP (n-octanol/water) | Shake-Flask | |
| pKa | Potentiometric Titration |
Conclusion
The physicochemical properties outlined in this guide are fundamental to the rational design and development of new therapeutic agents. A thorough and accurate determination of these parameters for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is a critical first step in evaluating its potential as a drug candidate. The methodologies described herein represent robust and validated approaches that will yield reliable data for informed decision-making in a research and development setting. It is the synthesis of this data that will ultimately paint a clear picture of the compound's behavior and guide its journey through the drug discovery pipeline.
References
-
PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4. Retrieved from [Link]
-
Borges, et al. (2005). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-methyl-2-(trifluoromethyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of different sulfonamides (1). Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-N,N-dimethylpentanamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]

